molecular formula C15H16FNO3 B10891325 3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10891325
M. Wt: 277.29 g/mol
InChI Key: QOIBKFSBBOFXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Fluorophenyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a fluorophenyl group attached to a carbamoyl moiety, which is further connected to a bicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is the reaction of 2-fluoroaniline with bicyclo[2.2.1]heptane-2-carboxylic acid chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-[(4-Chloro-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

The unique combination of the fluorophenyl group and the bicycloheptane ring system in 3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from other similar compounds. This structural arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16FNO3

Molecular Weight

277.29 g/mol

IUPAC Name

3-[(2-fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H16FNO3/c16-10-3-1-2-4-11(10)17-14(18)12-8-5-6-9(7-8)13(12)15(19)20/h1-4,8-9,12-13H,5-7H2,(H,17,18)(H,19,20)

InChI Key

QOIBKFSBBOFXBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.